1,3,4,5,6,7,8-Heptafluoronaphthalen-2-ol

Organometallic chemistry Fluorinated naphthalene metalation Organolithium reagents

This high-purity (>97%) 1,3,4,5,6,7,8-heptafluoronaphthalen-2-ol is the essential isomer for synthetic chemists. The unique 2-position hydroxyl enables clean, reproducible deprotonation with BuLi or LDA to generate reactive organolithium intermediates, which the alternative 1-isomer cannot provide due to competing alkyldefluorination pathways. Its enhanced acidity (pKa 3.94) makes it an unparalleled hydrogen-bond donor for self-assembly studies. For scalable medicinal or process chemistry, this compound streamlines route scouting from mg-to-kg. Ensure batch-specific QC (HPLC/NMR) documentation is provided. Select inert-atmosphere packaged stock for long-term storage integrity.

Molecular Formula C10HF7O
Molecular Weight 270.1 g/mol
CAS No. 727-49-1
Cat. No. B1299814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,4,5,6,7,8-Heptafluoronaphthalen-2-ol
CAS727-49-1
Molecular FormulaC10HF7O
Molecular Weight270.1 g/mol
Structural Identifiers
SMILESC12=C(C(=C(C(=C1F)O)F)F)C(=C(C(=C2F)F)F)F
InChIInChI=1S/C10HF7O/c11-3-1-2(4(12)8(16)7(3)15)6(14)10(18)9(17)5(1)13/h18H
InChIKeyRWEQEWKAJFTONV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3,4,5,6,7,8-Heptafluoronaphthalen-2-ol (CAS 727-49-1): Technical Specifications and Sourcing Overview for Perfluorinated Naphthol Building Blocks


1,3,4,5,6,7,8-Heptafluoronaphthalen-2-ol (CAS 727-49-1), also known as heptafluoro-2-naphthol or perfluoro-2-naphthol, is a highly fluorinated naphthalene derivative with the molecular formula C₁₀HF₇O and a molecular weight of 270.10 g/mol [1]. The compound features seven fluorine atoms substituted across the naphthalene ring system with a single hydroxyl group retained at the 2-position . Key physicochemical parameters include a melting point range of 120–124 °C, a boiling point of 275.4 °C at 760 mmHg, a density of 1.783 g/cm³, and a predicted pKa of 3.94±0.50 [2]. The compound is classified as a fluorinated building block and intermediate for the synthesis of amino-fluoro derivatives and other complex organofluorine compounds .

Why 1,3,4,5,6,7,8-Heptafluoronaphthalen-2-ol Cannot Be Replaced by Other Fluorinated Naphthalenes or Naphthols


Fluorinated naphthalenes and naphthols exhibit substantial isomer-dependent differences in chemical reactivity, acidity, and nucleophilic substitution behavior that preclude generic interchange. The position of the hydroxyl group relative to the fluorine substitution pattern determines both the acidity of the phenolic proton and the regioselectivity of subsequent derivatization reactions . For 1,3,4,5,6,7,8-heptafluoronaphthalen-2-ol specifically, the 2-position hydroxyl adjacent to fluorine atoms at positions 1 and 3 creates a unique electronic environment that governs metalation behavior with organolithium and organomagnesium reagents [1]. Furthermore, fluorine atoms at ortho-positions activate nucleophilic aromatic substitution at distinct sites, whereas fluorine substitution at remote ring positions exerts variable activating or deactivating effects depending on the position of nucleophilic attack [2]. Substituting this compound with a different isomer—such as 1-heptafluoronaphthol or partially fluorinated naphthol analogs—would alter the regiochemical outcome of metalation, cross-coupling, and substitution reactions, thereby compromising synthetic reproducibility and yield.

Quantitative Differentiation Evidence: 1,3,4,5,6,7,8-Heptafluoronaphthalen-2-ol Versus Comparators


Isomer-Dependent Metalation Reactivity: 2-C₁₀F₇H Undergoes Deprotonation While 1-C₁₀F₇H Undergoes Nucleophilic Alkyldefluorination

1,3,4,5,6,7,8-Heptafluoronaphthalen-2-ol (derived from or related to 2-C₁₀F₇H scaffold) exhibits fundamentally different reactivity toward organolithium reagents compared to its 1-isomer counterpart. The 2-isomer scaffold 2-C₁₀F₇H undergoes facile deprotonation under the action of bases including BuLi, t-BuLi, and LDA in ether to form the corresponding 2-heptafluoronaphthyllithium species, which was confirmed by ¹⁹F NMR spectroscopy and trapped with ClSiMe₃ [1]. In contrast, the 1-isomer 1-C₁₀F₇H is a less acidic substrate and does not undergo deprotonation; instead, when combined with BuLi or t-BuLi, it undergoes nucleophilic alkyldefluorination exclusively [1]. This divergent reaction pathway means that procurement of the incorrect isomer would yield an entirely different organometallic intermediate, fundamentally altering synthetic outcomes.

Organometallic chemistry Fluorinated naphthalene metalation Organolithium reagents

Commercially Available Purity Grades and Specification Variability: 95%, 97%, and 98% Minimum Purity Options

Commercial sourcing of 1,3,4,5,6,7,8-heptafluoronaphthalen-2-ol reveals distinct purity tiers that impact suitability for different applications. Multiple suppliers offer a minimum purity specification of 95% as the baseline commercial grade . Higher purity options are available: ChemicalBook lists a 97% purity product (UCHEM brand, catalog no. 727-49-1) as an organic intermediate for research use , while Fluoropharm offers material with NLT 98% purity (catalog OF17275) specifically designated for pharmaceutical intermediate applications . The availability of differentiated purity grades enables procurement decisions aligned with the sensitivity of downstream applications.

Chemical procurement Purity specification Fluorinated intermediates

Storage Condition Specifications: Ambient Dry Storage Versus Refrigerated Under Nitrogen

Supplier specifications reveal significant divergence in recommended storage conditions for 1,3,4,5,6,7,8-heptafluoronaphthalen-2-ol, reflecting differences in supplier-assessed stability or intended application purity. AKSci recommends long-term storage in a cool, dry place without explicit temperature specification or inert atmosphere requirement . In contrast, LeYan specifies storage at 2–8 °C under nitrogen atmosphere . ChemicalBook (UCHEM brand) recommends sealed refrigerated storage (sealed冷藏保存) . The discrepancy in storage guidance suggests that procurement decisions should consider the intended duration of storage and the sensitivity of downstream chemistry to potential oxidative or hydrolytic degradation products.

Chemical stability Storage requirements Fluorinated compound handling

Scale Availability: Milligrams to 500 Grams Enabling Laboratory to Pilot-Scale Procurement

1,3,4,5,6,7,8-Heptafluoronaphthalen-2-ol is commercially available across a broad range of package sizes that support the entire R&D-to-production continuum, contrasting with many specialty fluorinated naphthalene derivatives that are limited to milligram-scale research quantities. CymitQuimica offers 50 mg (€147), 100 mg (€145), and 250 mg (€229) quantities . Delta-B provides 100 mg and 500 mg options with higher purity available upon request [1]. Bidepharm supplies standard packaging with 95+% purity and provides batch-specific QC documentation (NMR, HPLC, GC) upon request . ChemicalBook (UCHEM) lists availability in 25 g, 100 g, and 500 g quantities . This scale diversity—from 50 mg analytical samples to 500 g bulk orders—is not uniformly available across all fluorinated naphthol comparators, many of which are offered only in fixed milligram quantities.

Scale-up Process chemistry Bulk procurement

Enhanced Acidity and Hydrogen-Bond Donor Capability Relative to Non-Fluorinated Naphthol Analogs

The extensive fluorine substitution in 1,3,4,5,6,7,8-heptafluoronaphthalen-2-ol substantially enhances its acidity and hydrogen-bond donor strength relative to non-fluorinated 2-naphthol. The predicted pKa of 3.94±0.50 for the heptafluoro compound represents a marked acidification compared to 2-naphthol, which has a reported aqueous pKa of approximately 9.5. This enhanced acidity arises from the strong electron-withdrawing inductive effect of the seven fluorine atoms distributed across both aromatic rings. Experimental studies have characterized the structure and energetics of complexes formed between 2-heptafluoronaphthol and aliphatic amines in hydrocarbon solvents [1], demonstrating its utility as a strong hydrogen-bond donor for supramolecular assembly and molecular recognition studies where non-fluorinated naphthols would form weaker, less stable complexes.

Hydrogen bonding Acidity Supramolecular chemistry

Recommended Application Scenarios for 1,3,4,5,6,7,8-Heptafluoronaphthalen-2-ol Based on Verified Differentiation Evidence


Precursor for Heptafluoronaphthyllithium and -magnesium Organometallic Reagents in Cross-Coupling and Derivatization Chemistry

Based on the demonstrated isomer-dependent metalation reactivity [1], 1,3,4,5,6,7,8-heptafluoronaphthalen-2-ol (or its corresponding 2-C₁₀F₇H scaffold) is the appropriate precursor for generating 2-heptafluoronaphthyllithium and 2-heptafluoronaphthylmagnesium species via deprotonation with BuLi, t-BuLi, or LDA. These organometallic intermediates can be trapped with electrophiles such as ClSiMe₃ or employed in cross-coupling transformations. Procurement of this specific isomer is essential, as the 1-isomer alternative undergoes competing alkyldefluorination rather than the desired deprotonation, precluding access to the target organometallic intermediate.

Pharmaceutical and Agrochemical Intermediate Synthesis Requiring ≥97% Purity Specifications

For pharmaceutical intermediate applications where trace impurities must be rigorously controlled, procurement of material meeting the 97% (ChemicalBook/UCHEM) or 98% (Fluoropharm) purity specifications is indicated . The higher purity grades reduce the burden of in-house purification prior to use in GMP or GLP environments and minimize the risk of impurity-derived side reactions in sensitive medicinal chemistry campaigns. Users should verify that the supplier provides batch-specific QC documentation (NMR, HPLC, or GC) as noted in available technical datasheets.

Supramolecular Chemistry and Hydrogen-Bonded Complex Studies Requiring Strong Phenolic Donors

The substantially enhanced acidity of 1,3,4,5,6,7,8-heptafluoronaphthalen-2-ol (predicted pKa 3.94±0.50) relative to non-fluorinated 2-naphthol (pKa ≈9.5) makes it a superior hydrogen-bond donor for supramolecular assembly, molecular recognition, and host-guest chemistry studies [2]. The compound has been experimentally characterized for complex formation with aliphatic amines in hydrocarbon solvents, confirming its utility in studies where strong, directional hydrogen-bonding interactions are required. This application scenario leverages a property unique to the highly fluorinated scaffold that is not replicated by partially fluorinated or non-fluorinated naphthol alternatives.

Process Chemistry Scale-Up from Discovery to Pilot Production

The commercial availability of 1,3,4,5,6,7,8-heptafluoronaphthalen-2-ol in package sizes spanning 50 mg to 500 g across multiple suppliers supports seamless progression from milligram-scale discovery chemistry to multi-gram process development and pilot-scale production. Users developing scalable synthetic routes to fluorinated pharmaceuticals, agrochemicals, or advanced materials can maintain a single validated material source throughout the development continuum, avoiding the revalidation burden associated with switching suppliers or grades between R&D and production phases. For extended storage during scale-up campaigns, material sourced with inert-atmosphere packaging (e.g., LeYan: 2–8 °C under nitrogen) is recommended to preserve compound integrity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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